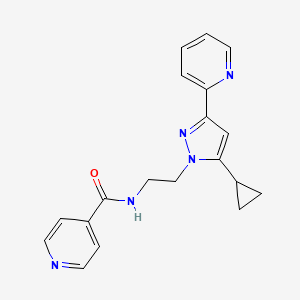

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(15-6-9-20-10-7-15)22-11-12-24-18(14-4-5-14)13-17(23-24)16-3-1-2-8-21-16/h1-3,6-10,13-14H,4-5,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAJKUFDMGUTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Cyclopropyl Group : Enhances the lipophilicity and biological interactions.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Pyridine Ring : Contributes to the modulation of biological pathways, particularly in receptor interactions.

- Isonicotinamide Group : Implicated in various pharmacological activities.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the pyrazole and pyridine rings may enhance the interaction with microbial targets, leading to effective inhibition of growth.

2. Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:

- Cell Lines Tested : HepG2 (liver cancer) and HeLa (cervical cancer).

- Inhibition Rates : Mean growth inhibition percentages were reported at 54.25% for HepG2 and 38.44% for HeLa cells, indicating potential as an anticancer agent without toxicity to normal fibroblasts .

3. Anti-inflammatory Effects

The compound has been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines like TNF-alpha. In vitro studies demonstrated that it could significantly lower LPS-induced TNF-alpha release .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may act as an inhibitor of specific receptors involved in disease processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases involved in inflammatory signaling pathways, such as p38 MAPK .

Case Studies

A series of studies have investigated the pharmacological profiles of similar compounds:

| Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 32 nM | HeLa |

| Compound B | Anti-inflammatory | 97.7% inhibition at 10 mM | LPS-stimulated macrophages |

| Compound C | Antimicrobial | Effective against E. coli | Various strains |

These findings suggest that modifications to the core structure can lead to enhanced potency and selectivity against various biological targets.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analogs are pyrazole derivatives with variations in substituents, linker length, and terminal functional groups. A notable example from literature is Compound 191 (described in ), which shares the 5-cyclopropylpyrazole core but differs in substituents and attached groups:

| Parameter | Target Compound | Compound 191 |

|---|---|---|

| Pyrazole Substituents | 3-(pyridin-2-yl) | 3-(trifluoromethyl) |

| Linker | Ethyl | Ethyl (integrated into acetamide) |

| Terminal Group | Isonicotinamide | Acetamide with indazolyl and fluorophenyl groups |

| Key Functional Moieties | Dual pyridine rings | Trifluoromethyl, sulfonamido, fluorophenyl groups |

Impact of Substituents on Properties

- Pyridin-2-yl vs. In contrast, the trifluoromethyl group in Compound 191 is strongly electron-withdrawing, enhancing lipophilicity and membrane permeability but possibly reducing polar interactions .

- Terminal Groups : The isonicotinamide group in the target compound provides a planar pyridine ring, which may stabilize interactions with aromatic residues in enzyme active sites. Compound 191’s bulky indazolyl and fluorophenyl groups likely prioritize steric effects and hydrophobic interactions, favoring different biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.